molecular formula C12H12F3NO3 B8125417 N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide

N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide

Cat. No.: B8125417
M. Wt: 275.22 g/mol
InChI Key: VLHURMYPMQMBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide is a synthetic organic compound that features a benzamide core with a cyclopropyl group, a hydroxy group, and a trifluoroethoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Cyclopropyl Group: This step might involve cyclopropanation reactions, such as the Simmons-Smith reaction.

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced using nucleophilic substitution reactions with trifluoroethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzamide can be reduced to an amine.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-4-hydroxy-benzamide: Lacks the trifluoroethoxy group.

    4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide: Lacks the cyclopropyl group.

    N-Cyclopropyl-3-(2,2,2-trifluoroethoxy)-benzamide: Lacks the hydroxy group.

Uniqueness

The combination of the cyclopropyl, hydroxy, and trifluoroethoxy groups in N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide may confer unique properties, such as enhanced stability, specific binding interactions, and distinct reactivity patterns.

Properties

IUPAC Name

N-cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)6-19-10-5-7(1-4-9(10)17)11(18)16-8-2-3-8/h1,4-5,8,17H,2-3,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHURMYPMQMBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.